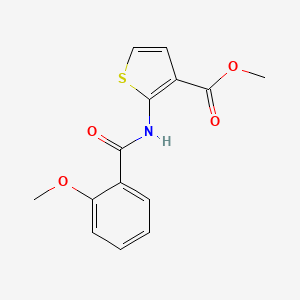
Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound consists of a thiophene ring substituted with a carboxylate group and an amide group derived from 2-methoxybenzoic acid.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxybenzoic acid and thiophene-3-carboxylic acid.
Amide Formation: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an amine derivative, which is then reacted with thiophene-3-carboxylic acid to form the amide bond.
Esterification: The resulting amide is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride to form the final product.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where the reaction mixture is heated and stirred under controlled conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form thiophene-3-one derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Thiophene-3-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate are currently unknown. The compound is a derivative of thiophene, which is known to interact with a variety of biological targets . .
Mode of Action
As a derivative of thiophene, it may share some of the interactions that thiophene compounds have with biological targets . .
Biochemical Pathways
Thiophene derivatives are known to have a variety of effects on biochemical pathways
Result of Action
As a derivative of thiophene, it may share some of the effects that thiophene compounds have at the molecular and cellular level . .
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It has been studied for its potential biological activities, including antioxidant and antibacterial properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Methyl 2-methoxybenzoate: Used as a ligand in the synthesis of benzoxazole.
2-Methoxybenzaldehyde: Used in the synthesis of corrosion-inhibiting Schiff bases and as a flavor and fragrance ingredient.
Uniqueness: Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring and a methoxy-substituted benzamide group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-11-6-4-3-5-9(11)12(16)15-13-10(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWGTFSHFDLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














